molecular formula C11H20Br2O5 B1513971 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether CAS No. 31452-80-9

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

Cat. No.: B1513971
CAS No.: 31452-80-9
M. Wt: 392.08 g/mol
InChI Key: OKQVQJLUIZNYPZ-UHFFFAOYSA-N
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Description

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether is a chemical compound with the molecular formula C10H16Br2O4. It is a brominated derivative of glycerol, commonly used in the production of flame retardants and epoxy resins. This compound is known for its ability to enhance the flame-retardant properties of materials, making it valuable in various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Glycerol: The compound can be synthesized by the bromination of glycerol. Glycerol is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to introduce bromomethyl groups at the 2,2-positions of the glycerol molecule.

  • Epoxidation: The resulting 2,2-bis(bromomethyl)propane-1,3-diol is then subjected to epoxidation using an oxidizing agent like hydrogen peroxide or peracetic acid to form the diglycidyl ether.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and reaction time) are carefully controlled to ensure the desired product is obtained.

  • Continuous Process: In some industrial settings, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the bromomethyl groups are converted to other functional groups.

  • Reduction: Reduction reactions can be used to remove the bromine atoms from the compound, resulting in the formation of different derivatives.

  • Substitution: Substitution reactions can occur, where the bromine atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, or other oxidizing agents.

  • Reduction: Hydrogen gas, metal hydrides, or other reducing agents.

  • Substitution: Various nucleophiles and reaction conditions depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Derivatives with reduced bromine content.

  • Substitution Products: Compounds with different substituents replacing the bromine atoms.

Scientific Research Applications

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether is widely used in scientific research and industrial applications:

  • Flame Retardants: It is used as a flame retardant additive in plastics, textiles, and other materials to enhance their fire resistance.

  • Epoxy Resins: The compound is used in the production of epoxy resins, which are employed in coatings, adhesives, and composites.

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and intermediates.

Mechanism of Action

The compound exerts its flame-retardant effects by releasing bromine radicals when exposed to heat. These bromine radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the flame. The molecular targets and pathways involved include the interruption of the radical chain reactions that occur during combustion.

Comparison with Similar Compounds

  • Tetrabromobisphenol A (TBBPA): Another brominated compound used as a flame retardant and in epoxy resins.

  • Hexabromocyclododecane (HBCD): A brominated flame retardant used in polystyrene foams.

  • Pentaerythritol Tetrabromide: A related compound used in flame retardant applications.

Uniqueness: 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether is unique in its structure, containing two bromomethyl groups on a glycerol backbone, which provides enhanced flame-retardant properties compared to some other brominated compounds. Its ability to form epoxy resins also adds to its versatility in industrial applications.

Properties

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.C5H10Br2O2/c1(5-3-8-5)7-2-6-4-9-6;6-1-5(2-7,3-8)4-9/h5-6H,1-4H2;8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVQJLUIZNYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2CO2.C(C(CO)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31452-80-9
Record name 1,3-Propanediol, 2,2-bis(bromomethyl)-, polymer with 2-(chloromethyl)oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(bromomethyl)propane-1,3-diol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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